molecular formula C8H13NO2 B1226026 Vinylpyrrolidone vinyl alcohol CAS No. 26008-54-8

Vinylpyrrolidone vinyl alcohol

Cat. No.: B1226026
CAS No.: 26008-54-8
M. Wt: 155.19 g/mol
InChI Key: TYNQZTVRQFTNOF-UHFFFAOYSA-N
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Description

Vinylpyrrolidone vinyl alcohol is a copolymer composed of polyvinyl alcohol and poly(N-vinyl-2-pyrrolidone). This compound is known for its excellent film-forming, adhesive, and emulsifying properties. It is widely used in various applications due to its biocompatibility, non-toxicity, and water solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinylpyrrolidone vinyl alcohol can be synthesized through various methods, including radiation-induced polymerization and chemical crosslinking. One common method involves the gamma irradiation of aqueous solutions of polyvinyl alcohol and poly(N-vinyl-2-pyrrolidone), resulting in the formation of hydrogels . Another method involves the incorporation of silica nanoparticles to enhance the thermal and wettability properties of the copolymer .

Industrial Production Methods

In industrial settings, the copolymer is often produced by blending polyvinyl alcohol and poly(N-vinyl-2-pyrrolidone) in specific ratios, followed by irradiation or chemical crosslinking to achieve the desired properties. The use of eco-friendly methods, such as incorporating vitamin B1-modified silica nanoparticles, has also been explored to improve the characteristics of the copolymer .

Chemical Reactions Analysis

Types of Reactions

Vinylpyrrolidone vinyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the copolymer, such as hydroxyl and carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the copolymer.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of aldehydes or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone) involves its ability to form hydrogen bonds with various substrates, enhancing its adhesive and film-forming properties. The copolymer’s hydrophilic nature allows it to interact with water molecules, making it suitable for applications in aqueous environments .

Comparison with Similar Compounds

Vinylpyrrolidone vinyl alcohol is often compared with other similar compounds, such as polyvinyl alcohol and poly(N-vinyl-2-pyrrolidone). While polyvinyl alcohol is known for its biodegradability and mechanical strength, poly(N-vinyl-2-pyrrolidone) is recognized for its high hydrophilicity and biocompatibility . The copolymer combines the advantageous properties of both components, making it unique and versatile for various applications .

List of Similar Compounds

  • Polyvinyl alcohol
  • Poly(N-vinyl-2-pyrrolidone)
  • Polyvinyl acetate

Properties

CAS No.

26008-54-8

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethenol;1-ethenylpyrrolidin-2-one

InChI

InChI=1S/C6H9NO.C2H4O/c1-2-7-5-3-4-6(7)8;1-2-3/h2H,1,3-5H2;2-3H,1H2

InChI Key

TYNQZTVRQFTNOF-UHFFFAOYSA-N

SMILES

C=CN1CCCC1=O.C=CO

Canonical SMILES

C=CN1CCCC1=O.C=CO

Synonyms

P(VA-co-NVP)
poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 g of vinylpyrrolidone/vinyl acetate polymer (Trademark: PVP/VA E-635, GAF Corporation U.S.A.) were introduced into 200 ml of 0.2N NaOH. The mixture was stirred for 2 hours at 60° C., adjusted to neutral with 1N HCl and subjected to ultrafiltration using a thin layer filter (Trademark: UM 10, AMICON, Holland) at 3 atoms. Evaporation under reduced pressure and lyophilization to a temperature of -70° C. to -80° C. gave 8.9 g of vinylpyrrolidone/vinyl alcohol polymer as white powder.
Quantity
10 g
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200 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

0.19 g (4.8 mmole) of sodium hydroxide was dissolved in 4.7 ml of methanol. The resultant solution was added to 800 mg of 1-vinylpyrrolidone/vinyl acetate copolymer (V). The mixture was stirred at room temperature for 48 hours. The hydrolyzed product, 1-vinyl pyrrolidone/vinyl alcohol copolymer was precipitated out in 10-fold excess of diethyl ether three times. The solid was then dried under vacuum at 60° C. overnight to yield 320 mg of 1-vinyl pyrrolidone/vinyl alcohol copolymer (VI). IR (KBr pellet): 3467.7, 2949.0, 1654.0, 1441.0, 1291.5, 649.9 cm-1: C-13 NMR, (D20) :17.6, 31.3, 33.6-35.1, 38.0-40.0, 42.6-45.9, 64.5-65.8.
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
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solvent
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[Compound]
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resultant solution
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0 (± 1) mol
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800 mg
Type
reactant
Reaction Step Two

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